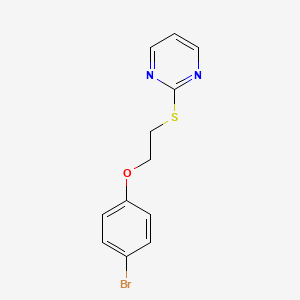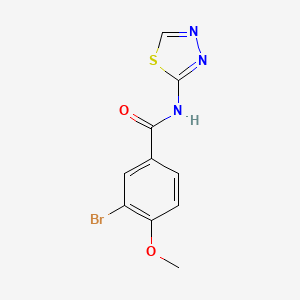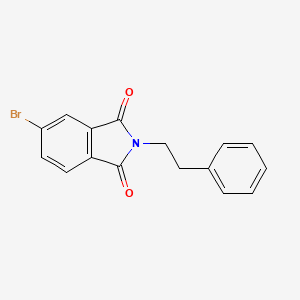
3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C13H18N2O It is a derivative of benzonitrile, characterized by the presence of a methoxypropyl group and a methylamino group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile can be achieved through a multi-step process involving the reaction of benzonitrile with appropriate reagents. One common method involves the alkylation of benzonitrile with 3-methoxypropyl chloride in the presence of a base, followed by the introduction of a methylamino group through reductive amination. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(((3-Methoxypropyl)amino)methyl)benzonitrile
- 3-Methoxybenzonitrile
- 3-Aminobenzonitrile
Comparison
3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile is unique due to the presence of both a methoxypropyl group and a methylamino group, which confer distinct chemical and biological properties. Compared to 3-(((3-Methoxypropyl)amino)methyl)benzonitrile, the additional methyl group in the former compound may enhance its lipophilicity and membrane permeability. In contrast, 3-Methoxybenzonitrile lacks the amino group, which may limit its reactivity and biological activity. 3-Aminobenzonitrile, on the other hand, has an amino group but lacks the methoxypropyl group, resulting in different chemical behavior and applications .
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
3-[[3-methoxypropyl(methyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2O/c1-15(7-4-8-16-2)11-13-6-3-5-12(9-13)10-14/h3,5-6,9H,4,7-8,11H2,1-2H3 |
InChIキー |
DPJRYMMANBNEII-UHFFFAOYSA-N |
正規SMILES |
CN(CCCOC)CC1=CC(=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)











![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
